

Application Note: Quantification of Ergovalinine in Animal Feed by LC-MS/MS

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Compound of Interest		
Compound Name:	Ergovalinine	
Cat. No.:	B15184027	Get Quote

Introduction

Ergot alkaloids (EAs) are mycotoxins produced by fungi of the Claviceps genus, most notably Claviceps purpurea, which infects various cereals and grasses used in animal feed.[1][2][3] Ergovaline, and its less biologically active epimer **ergovalinine**, are significant ergot alkaloids that can cause toxicosis in livestock, a condition known as ergotism.[1] The adverse effects include vasoconstriction, reduced feed intake, weight loss, and poor reproductive performance. [2][3] Due to these health concerns, regulatory bodies have proposed maximum levels for total ergot alkaloids in animal feed.[1]

Accurate quantification of these compounds is crucial for ensuring feed safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for its high sensitivity, selectivity, and ability to simultaneously determine multiple alkaloids and their epimers.[4] This application note details a validated LC-MS/MS method for the reliable quantification of **ergovalinine** in various animal feed matrices.

Experimental Protocols Sample Preparation and Extraction

This protocol is based on established methods for ergot alkaloid extraction from feed matrices. [1][2]

Materials:

Methodological & Application





- · Homogenized animal feed sample
- Extraction Solvent: Acetonitrile/Ammonium Carbonate buffer (e.g., 2.08 mM or 3.03 mM),
 typically in an 84:16 (v/v) ratio[1][2]
- Mycosep® 150 or equivalent multifunctional cleanup column[1][2]
- 50 mL polypropylene centrifuge tubes
- Laboratory shaker
- Centrifuge
- Nitrogen evaporator
- Reconstitution Solvent: 50% mobile phase or similar[2]
- 0.22 μm nylon syringe filters

Procedure:

- Weighing: Weigh 5 g of a homogenized feed sample into a 50 mL polypropylene centrifuge tube.[2]
- Extraction: Add 25 mL of the extraction solvent (acetonitrile/ammonium carbonate buffer).[2]
- Shaking: Cap the tube and shake vigorously for 30 minutes at approximately 240 rpm using a laboratory shaker.[2]
- Filtration/Centrifugation: Filter the extract through Whatman No. 4 filter paper or centrifuge to separate the solid material.[2]
- Cleanup: Transfer 4 mL of the filtered extract and pass it through a Mycosep® 150 multifunctional cleanup column.[2]
- Evaporation: Transfer 1 mL of the purified extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[2]



- Reconstitution: Reconstitute the dried residue in 500 μL of the reconstitution solvent.[2]
- Final Filtration: Pass the reconstituted sample through a 0.22 μm nylon filter prior to injection into the LC-MS/MS system.[2]

Note on Stability: Ergot alkaloids can be sensitive to light and temperature. It is recommended to use indirect lighting and keep solutions at controlled temperatures to prevent degradation or epimerization.[1] Stock solutions should be stored at -20°C or -80°C.[1]

LC-MS/MS Instrumentation and Conditions

The following parameters are typical for the analysis of ergot alkaloids, including **ergovalinine**.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Setting	
HPLC System	Agilent 1200 series or equivalent[1]	
Column	Phenomenex Gemini 5μm C18 110Å, 150 x 2.0 mm or equivalent[1]	
Mobile Phase A	2.08 mM Ammonium Carbonate in Water[1]	
Mobile Phase B	Acetonitrile[1]	
Gradient	95% A to 20% A in 15 minutes[1]	
Flow Rate	0.5 mL/min[1][2]	
Injection Volume	10 μL[2]	

| Autosampler Temp. | 15°C[1] |

Table 2: Mass Spectrometry (MS) Parameters



Parameter	Setting
MS System	Sciex API 5000 or Shimadzu LC-MS 8060 or equivalent[1][2]
Ionization Mode	Electrospray Ionization (ESI), Positive Mode[2] [5]
Nebulizing Gas Flow	3 L/min[2]
Heating Gas Flow	10 L/min[2]
Drying Gas Flow	10 L/min[2]
Interface Temperature	300 °C[2]
Heat Block Temperature	400 °C[2]

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Method Performance and Quantitative Data

The described method demonstrates excellent performance characteristics for the quantification of ergot alkaloids in animal feed. Validation parameters from various studies are summarized below.

Table 3: Summary of Method Validation Data for Ergot Alkaloids



Parameter	Value	Source
Limit of Detection (LOD)	0.25 ng/g	[2][3]
	7 ng/mL (ergovaline)	[6]
	0.2 ng/mL (ergovaline)	[7]
Limit of Quantification (LOQ)	0.5 ng/g	[2][3]
	20 ng/mL (ergovaline)	[6]
	0.8 ng/mL (ergovaline)	[7]
Linearity (R²)	> 0.995	[1][2][3]
Recovery Range	90.6 – 120%	[2]

| | 68.4 – 111.0% |[8] |

Visualizations



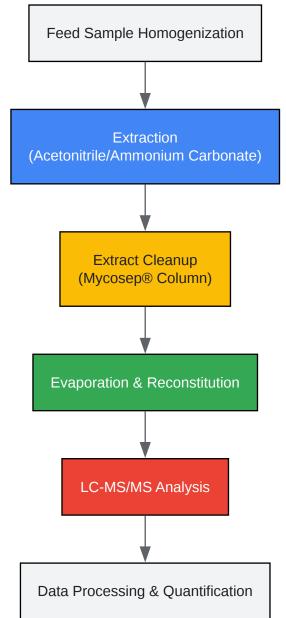


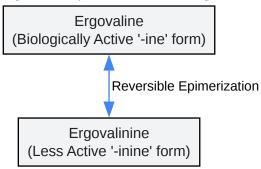
Figure 1. Experimental Workflow for Ergovalinine Analysis

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Caption: A flowchart illustrating the key steps from sample preparation to final data analysis.



Figure 2. Epimerization of Ergovaline



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Caption: The reversible relationship between the ergovaline and **ergovalinine** epimers.

Conclusion

The LC-MS/MS method detailed provides a robust, sensitive, and accurate protocol for the quantification of **ergovalinine** in animal feed. The sample preparation procedure, involving a straightforward extraction and effective cleanup, ensures minimal matrix effects and high recovery.[2][8] The method's low limits of detection and quantification allow for the monitoring of ergot alkaloids at levels relevant to regulatory standards.[2][3] The simultaneous analysis of both the "-ine" and "-inine" epimers is critical to prevent the underestimation of total ergot alkaloid contamination, thereby safeguarding animal health and ensuring the safety of the feed supply.[1]

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